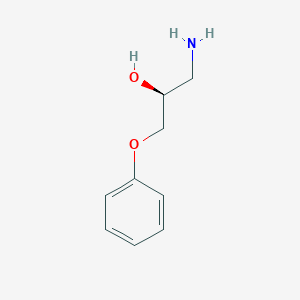

(2S)-(-)-1-Amino-3-phenoxy-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Significance of the Propanolamine Moiety

The propanolamine (B44665) moiety, a functional group characterized by a propane (B168953) backbone with both an amino (-NH2) and a hydroxyl (-OH) group, is a cornerstone in medicinal chemistry and materials science. ontosight.aiontosight.ai This structural motif is present in a wide array of pharmacologically active compounds. The presence of both a basic amino group and a hydrogen-bonding hydroxyl group influences the molecule's physical and chemical properties, such as solubility and reactivity. ontosight.aiontosight.ai

Compounds containing the 1-amino-3-phenoxy-2-propanol skeleton are of particular interest. The general structure consists of a 2-propanol backbone with an amino group at the first carbon and a phenoxy group attached via an ether linkage at the third carbon. ontosight.aiontosight.ai This framework is the basis for many beta-adrenergic blocking agents (beta-blockers). The specific substituents on the phenoxy ring and the amino group can be varied to modulate the pharmacological activity of the resulting molecule.

The versatility of the propanolamine structure makes it a key intermediate, or chiral building block, for the synthesis of complex chiral compounds. Researchers utilize these building blocks in the development of new polymers, coatings, and as precursors or scaffolds for synthesizing drugs that target specific biological pathways. ontosight.aiontosight.ai The synthesis of propanolamine derivatives often involves the ring-opening of an epoxide (like propylene (B89431) oxide) with an amine or ammonia, followed by further modifications. patsnap.comguidechem.com

| Property | Value |

| IUPAC Name | (2S)-1-Amino-3-phenoxypropan-2-ol |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 112243-65-9 |

| Chirality | (S)-enantiomer |

Note: Physical properties such as melting point and optical rotation can vary between sources and depend on purity.

Importance of Enantiomeric Purity and Absolute Stereochemistry in Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry. numberanalytics.comethz.ch These non-superimposable mirror images are called enantiomers. Enantiomers possess identical physical properties (e.g., melting point, boiling point) in an achiral environment, but they can exhibit vastly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a chiral drug. nih.gov

The specific three-dimensional arrangement of atoms at a chiral center is known as its absolute stereochemistry, commonly designated as (R) or (S). ethz.ch For (2S)-(-)-1-Amino-3-phenoxy-2-propanol, the "(2S)" notation defines the absolute configuration at the second carbon atom of the propanol (B110389) chain. The biological efficacy and safety of many pharmaceuticals are highly dependent on this specific spatial arrangement. numberanalytics.com In some cases, one enantiomer provides the desired therapeutic effect while the other may be inactive, less active, or even cause harmful side effects. nih.govnih.gov The tragic case of thalidomide (B1683933) in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, underscored the critical importance of stereochemistry in drug development. soton.ac.uk

Consequently, achieving high enantiomeric purity—a measure of the excess of one enantiomer over the other in a mixture—is a primary goal in modern synthetic chemistry. numberanalytics.com Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. nih.gov Methods to obtain enantiomerically pure compounds include using chiral starting materials (from the "chiral pool"), employing chiral auxiliaries to guide the stereochemical outcome of a reaction, or separating enantiomers from a racemic (50:50) mixture through a process called resolution. ethz.ch The U.S. Food and Drug Administration (FDA) has established guidelines that require the absolute stereochemistry of new chiral drugs to be determined and that each enantiomer be studied, highlighting the regulatory importance of this field. nih.gov

The Art of Precision: Crafting this compound through Enantioselective and Stereocontrolled Synthesis

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical chemistry, and this compound stands as a critical chiral building block for a range of beta-adrenergic blocking agents. The precise spatial arrangement of its functional groups is paramount to its biological activity, necessitating synthetic methodologies that can control its stereochemistry with high fidelity. This article delves into the sophisticated enantioselective and stereocontrolled strategies employed to produce this vital compound, focusing on both biocatalytic ingenuity and asymmetric chemical prowess.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (2S)-(-)-1-Amino-3-phenoxy-2-propanol. It provides in-depth information about the chemical environment of individual atoms, enabling the confirmation of the compound's structure and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the related compound 1-phenoxy-2-propanol, the chemical shifts are indicative of the various proton environments within the molecule. In general, protons attached to carbons bearing electronegative atoms like oxygen are shifted downfield. The aromatic protons of the phenoxy group typically appear in the range of 6.0-9.5 ppm. Protons on the propanol (B110389) backbone will have distinct chemical shifts influenced by the adjacent hydroxyl, amino, and phenoxy groups. The signals for protons in alcohol and amine groups can be broad and their positions are dependent on concentration and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. For a compound like this compound, the aromatic carbons of the phenoxy group would typically resonate in the 125-170 ppm region. The carbons of the propanol backbone, being attached to oxygen and nitrogen, would appear in the more shielded region of the spectrum, generally between 50 and 80 ppm. For instance, in propan-2-ol, the carbon bearing the hydroxyl group appears at a distinct chemical shift from the methyl carbons. The use of deuterated solvents like CDCl₃ is common for acquiring ¹³C NMR spectra.

Below is an interactive table summarizing the expected chemical shift ranges for the different carbon atoms in this compound.

| Carbon Atom | Functional Group | Expected ¹³C Chemical Shift (ppm) |

| C1 | -CH₂-NH₂ | ~40-50 |

| C2 | -CH-OH | ~60-70 |

| C3 | -CH₂-O- | ~70-80 |

| C4 | Aromatic C (ipso) | ~155-160 |

| C5, C9 | Aromatic C (ortho) | ~110-120 |

| C6, C8 | Aromatic C (meta) | ~125-135 |

| C7 | Aromatic C (para) | ~120-130 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

For derivatives of this compound, specialized NMR techniques can provide further structural and analytical insights.

¹⁹F NMR Spectroscopy: If the molecule is derivatized with a fluorine-containing moiety, ¹⁹F NMR becomes a powerful tool. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. The large chemical shift range of ¹⁹F makes it very sensitive to small changes in the local electronic environment, which can be useful for studying interactions and conformational changes.

³¹P NMR Spectroscopy: Similarly, for phosphorus-containing derivatives, ³¹P NMR is highly informative. The chemical shift in ³¹P NMR is sensitive to the oxidation state and coordination environment of the phosphorus atom. This technique is particularly useful for analyzing phosphonate or phosphate derivatives, allowing for the determination of purity and the monitoring of reactions. For example, the enantiomeric excess of chiral epoxides has been determined by reacting them with a chiral amine and analyzing the resulting mixture by ³¹P NMR.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are indispensable for determining the enantiomeric purity of this compound and for separating it from its (R)-enantiomer.

Chiral HPLC and UPLC are the methods of choice for the enantioselective analysis of chiral compounds like this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Common types of CSPs include those based on polysaccharides, proteins, or synthetic chiral polymers. The retention times of the (S)- and (R)-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee). UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the identity of the compound. For instance, the mass spectrum of the related compound 1-phenoxy-3-(phenylamino)-2-propanol shows a distinct molecular ion peak. MS is also a sensitive method for assessing the purity of a sample by detecting the presence of any impurities.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect curve, is also characteristic of the molecule's stereochemistry. The sign of the Cotton effect can be used to determine the absolute configuration of the molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the stereochemistry of chiral molecules like this compound. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, CD spectroscopy provides a unique spectral fingerprint for a specific stereoisomer.

For this compound, the key chromophore is the phenoxy group attached to the chiral backbone. The electronic transitions of this aromatic ring, when perturbed by the chiral center at the C2 position, are expected to give rise to distinct signals, known as Cotton effects, in the CD spectrum. A positive or negative Cotton effect in a specific region of the spectrum is characteristic of the absolute configuration of the molecule.

While detailed CD spectral data for this compound is not extensively published in publicly accessible literature, the technique's application would focus on confirming the (S)-configuration. Researchers would expect to observe specific Cotton effects corresponding to the π → π* transitions of the phenyl ring. The sign and magnitude of these effects would be compared against reference compounds or theoretical calculations to provide definitive proof of the enantiomeric purity and absolute stereochemistry of the compound.

Table 1: Expected CD Spectroscopic Parameters for Aromatic Amino Alcohols

| Parameter | Expected Observation for this compound | Significance |

|---|---|---|

| Cotton Effect | A distinct positive or negative peak in the region of the phenoxy chromophore's absorption (typically 250-280 nm). | The sign of the Cotton effect is directly related to the absolute configuration at the chiral center. |

| Molar Ellipticity [θ] | A non-zero value at the wavelength of maximum absorption. | Quantifies the extent of differential absorption of circularly polarized light, confirming the presence of a specific enantiomer. |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique offers unambiguous confirmation of a molecule's connectivity, conformation, and absolute stereochemistry.

Furthermore, intermolecular N—H···O and O—H···O hydrogen bonds link adjacent molecules, forming a complex three-dimensional network. This structural arrangement provides stability to the crystal lattice. The crystallographic data confirms the stereochemical assignment and reveals the precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformational preferences. The data from this related structure serves as a robust model for the solid-state characteristics of this compound.

Table 2: Representative Crystallographic Data for a Close Analogue, 1-(Isopropylamino)-3-phenoxypropan-2-ol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| Unit Cell Dimensions | a = 15.1162 Å, c = 10.9448 Å |

| Volume (V) | 2500.9 ų |

| Molecules per unit cell (Z) | 8 |

| Key Interactions | Intramolecular O—H···N hydrogen bond; Intermolecular N—H···O hydrogen bonds |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Conjugation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to its hydroxyl, amino, and phenoxy ether moieties. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the secondary alcohol, with the broadening caused by hydrogen bonding. The N-H stretching vibrations of the primary amine typically appear in the same region as a pair of sharper peaks. Other key absorptions include C-H stretching from the aromatic ring and aliphatic chain, C-O stretching for the ether and alcohol groups, and C=C stretching from the aromatic ring.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3500 (Broad) |

| Amine (N-H) | Stretching | 3300 - 3500 (Medium, often two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (Aryl-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Alcohol (C-O) | Stretching | 1000 - 1260 |

UV-Vis Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenoxy group in this compound is the primary chromophore that absorbs light in the ultraviolet region. The spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. Typically, substituted benzene rings exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent environment.

Table 4: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π (E2-band)* | ~220 nm | Phenyl Ring |

Chemical Reactivity, Derivatization, and Mechanistic Insights

Fundamental Reaction Pathways of 1-Amino-3-phenoxy-2-propanol Derivatives

The reactivity of (2S)-(-)-1-Amino-3-phenoxy-2-propanol and its derivatives is characterized by several key transformation types, including nucleophilic substitution, oxidation, reduction, and condensation reactions. These pathways allow for the targeted modification of the molecule to generate a wide array of analogs with diverse applications.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in derivatives of 1-amino-3-phenoxy-2-propanol can occur at both the amino and hydroxyl groups. The primary amine, being a potent nucleophile, readily participates in reactions with electrophiles. For instance, in the synthesis of many β-blockers, the nucleophilic nitrogen atom attacks an electrophilic species, a common example being the opening of an epoxide ring. This reaction is a cornerstone in the formation of the characteristic aryloxypropanolamine side chain of these drugs.

The hydroxyl group, while a weaker nucleophile than the amine, can also undergo nucleophilic substitution, typically after activation to a better leaving group. This can be achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. The stereochemistry of the chiral center at the 2-position is a critical consideration in these reactions, with S(_N)2 reactions proceeding with inversion of configuration.

| Reactant | Reagent/Catalyst | Product Type | Reaction Condition |

| 1-Naphthol (B170400) | Epichlorohydrin, Base | Glycidyl ether intermediate | Basic |

| Glycidyl ether intermediate | Isopropylamine (B41738) | Propranolol (B1214883) (a β-blocker) | Nucleophilic addition |

| Alcohol | Sulfonyl chloride, Base | Sulfonate ester | Activation of hydroxyl group |

| Sulfonate ester | Nucleophile | Substituted product | S(_N)2 displacement |

Oxidation and Reduction Reactions

The secondary alcohol in the 1-amino-3-phenoxy-2-propanol scaffold is susceptible to oxidation to a ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation or side reactions involving the amine group. libretexts.org Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid). libretexts.org Milder, more selective methods such as Swern oxidation or the use of Dess-Martin periodinane are also applicable, particularly when sensitive functional groups are present. researchgate.net

Conversely, the reduction of derivatives of 1-amino-3-phenoxy-2-propanol is less common as the alcohol is already in a reduced state. However, if the hydroxyl group is first oxidized to a ketone, it can be subsequently reduced back to a secondary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The stereochemical outcome of such a reduction is dependent on the reagent and reaction conditions, potentially leading to either the original (2S) stereoisomer or its (2R) counterpart.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 1-Amino-3-phenoxy-2-propanone | Oxidation |

| This compound | Dess-Martin periodinane | 1-Amino-3-phenoxy-2-propanone | Oxidation |

| 1-Amino-3-phenoxy-2-propanone | Sodium borohydride (NaBH(_4)) | 1-Amino-3-phenoxy-2-propanol | Reduction |

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes)

The primary amine of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an imine can be a useful strategy for the temporary protection of the amine group or for the synthesis of more complex derivatives.

In a related reaction, 1,3-amino alcohols can react with aldehydes to form 1,3-oxazolidines. For instance, the reaction of 1-amino-3-propoxy-2-propanol, a close analog of the title compound, with various aldehydes has been shown to yield the corresponding 1,3-oxazolidine derivatives. oup.com This transformation provides a heterocyclic scaffold that can be of interest in medicinal chemistry. The reaction proceeds via the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Imine (Schiff base) | Condensation |

| 1-Amino-3-propoxy-2-propanol | Aldehyde | 1,3-Oxazolidine | Condensation/Cyclization |

Derivatization Strategies for Synthetic Applications

The functional groups of this compound offer multiple handles for derivatization, enabling the synthesis of a wide range of compounds for various applications. Key strategies include esterification, amide formation, and the use of protecting groups to achieve selective transformations.

Esterification and Amide Formation

The secondary hydroxyl group of this compound can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

The primary amino group can be acylated to form amides. This is typically achieved by reacting the amino alcohol with a carboxylic acid derivative, such as an acid chloride or anhydride, or by using a coupling reagent like dicyclohexylcarbodiimide (DCC). Amide formation is a robust reaction that can be used to link the 1-amino-3-phenoxy-2-propanol moiety to other molecules, including peptides or other pharmacologically active scaffolds. The resulting amide bond is generally stable to a wide range of reaction conditions.

| Functional Group | Reagent | Product |

| Hydroxyl | Carboxylic acid/Acid chloride/Anhydride | Ester |

| Amino | Carboxylic acid/Acid chloride/Anhydride | Amide |

Functional Group Protection/Deprotection

In multi-step syntheses involving this compound, it is often necessary to selectively protect one or both of the reactive functional groups to prevent undesired side reactions. guidechem.combham.ac.uk The choice of protecting group is critical and depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. guidechem.com

For the primary amine, common protecting groups include the tert-butoxycarbonyl (Boc) group, which is stable to a wide range of conditions but can be removed with acid, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. guidechem.com The hydroxyl group can be protected as an ether, for example, a benzyl ether, which is also removable by hydrogenolysis, or as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is typically cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).

The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and subsequent reaction of one functional group in the presence of the other. guidechem.com This strategy is invaluable in the synthesis of complex molecules derived from 1-amino-3-phenoxy-2-propanol.

| Functional Group | Protecting Group | Deprotection Condition |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions |

| Amino | Benzyloxycarbonyl (Cbz) | Hydrogenolysis |

| Hydroxyl | Benzyl (Bn) ether | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) ether | Fluoride source (e.g., TBAF) |

Formation of Oxazolidinone Derivatives

This compound serves as a key building block for the synthesis of chiral oxazolidinone derivatives. Oxazolidinones are a significant class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. nih.gov The formation of the oxazolidinone ring from a 1,2-amino alcohol, such as the title compound, involves the cyclization of the amino and hydroxyl groups with a carbonyl source.

Several synthetic strategies have been developed for this transformation. A common approach involves the reaction of the amino alcohol with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole. These reactions proceed via the formation of intermediate carbamates, which then undergo intramolecular cyclization to yield the oxazolidinone ring. Another widely used method is the reaction with dialkyl carbonates, often under basic conditions.

Catalysis plays a crucial role in enhancing the efficiency and selectivity of these cyclization reactions. For instance, the synthesis of oxazolidin-2-ones can be achieved by reacting urea and ethanolamine reagents under microwave irradiation. nih.gov Furthermore, copper(I)-catalyzed three-component reactions of propargylic alcohols, CO2, and 2-aminoethanols have been developed to produce oxazolidinones under mild conditions, circumventing the thermodynamic limitations of direct CO2 incorporation. researchgate.net Other catalytic systems, including those based on nickel and palladium, have also been employed for the synthesis of these heterocycles from various precursors. nih.govorganic-chemistry.org The choice of reagents and reaction conditions can be tailored to achieve high yields and preserve the stereochemical integrity of the chiral center derived from this compound.

Table 1: Selected Synthetic Methods for Oxazolidinone Formation

| Carbonyl Source | Catalyst/Reagent | Key Features |

|---|---|---|

| Urea | Microwave Irradiation | Utilizes microwave heating to accelerate the reaction between urea and ethanolamines. nih.gov |

| Isocyanates | Lewis Acids (e.g., LiBr) | High-temperature, catalyst-mediated cyclization with epoxides. nih.gov |

| Carbon Dioxide (CO₂) | Copper(I) complexes | Allows for the incorporation of CO₂ under mild conditions in a multi-component reaction. researchgate.net |

Mechanistic Studies of Reactions Involving the Propanolamine (B44665) Scaffold

Understanding the reaction mechanisms involving the this compound scaffold is fundamental to controlling reaction outcomes, optimizing conditions, and designing novel synthetic pathways. The interplay between the amino, hydroxyl, and phenoxy groups, along with the chiral center, dictates the compound's reactivity and stereochemical influence. Mechanistic studies often employ a combination of experimental kinetics, isotopic labeling, and computational modeling to elucidate the intricate details of reaction pathways.

Role of Catalysts and Chiral Auxiliaries in Stereocontrol

In asymmetric synthesis, chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org The this compound scaffold can be converted into a chiral oxazolidinone, which can then act as a chiral auxiliary, notably in Evans-type aldol (B89426) reactions, to establish new stereocenters with high diastereoselectivity. wikipedia.org

Catalysts are also paramount for achieving stereocontrol. Chiral catalysts can selectively activate one enantiomer or one face of a prochiral substrate, lowering the activation energy for the formation of a specific stereoisomer. researchgate.net In reactions involving the propanolamine scaffold, various catalytic systems are employed. For example, tandem catalysis, combining photoredox catalysts with chiral Lewis acids, has emerged as a powerful strategy. nih.govwisc.edu The photocatalyst absorbs light to initiate an electron transfer process, generating a reactive intermediate, while the chiral Lewis acid coordinates to the substrate or intermediate, creating a chiral environment that directs the approach of the reacting partner. nih.gov This dual-catalysis approach allows for high levels of enantioselectivity under mild photochemical conditions. nih.govwisc.edu

Table 2: Examples of Catalysts and Auxiliaries in Stereoselective Synthesis

| Type | Example | Role in Stereocontrol |

|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Covalently attached to a substrate to direct alkylation, aldol, or acylation reactions via steric hindrance. wikipedia.org |

| Organocatalyst | Proline Derivatives | Form chiral enamine or iminium intermediates to control the stereochemistry of aldol or Mannich reactions. researchgate.netresearchgate.net |

| Lewis Acid Catalyst | Chiral Lanthanide Complexes | Coordinate to carbonyl groups to activate the substrate and create a defined chiral space for nucleophilic attack. wisc.edu |

| Photoredox Catalyst | Ruthenium(II) Polypyridine Complexes | Mediate single-electron transfer upon visible light irradiation to generate radical intermediates within a chiral catalytic system. nih.gov |

Investigation of Transition States and Intermediates

The stereochemical outcome of a chemical reaction is determined at the transition state—the highest energy point along the reaction coordinate. The investigation of these fleeting structures and associated intermediates provides deep insight into the origins of selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction pathways and characterizing the geometries and energies of transition states. researchgate.netnih.gov

For reactions involving the propanolamine scaffold, such as the nucleophilic ring-opening of epoxides by the amine, computational studies can map out the potential reaction pathways. researchgate.net These models help explain experimentally observed regioselectivity and stereoselectivity by comparing the activation barriers of competing transition states. researchgate.net Key stabilizing or destabilizing interactions, such as hydrogen bonding between the propanolamine's hydroxyl group and a reactant, or steric clashes, can be identified. nih.gov For instance, in proline-catalyzed aldol reactions, the stereoselectivity is explained by a Zimmerman-Traxler-type transition state where hydrogen bonding and the geometry for proton transfer play crucial roles. researchgate.net These computational predictions can be corroborated by experimental evidence, such as kinetic isotope effect studies, to build a comprehensive mechanistic picture. nih.gov

Proton Exchange Mechanisms in Synthetic Routes

The presence of both an amino group (a proton acceptor/donor) and a hydroxyl group (a proton donor/acceptor) makes the this compound scaffold an active participant in proton exchange mechanisms. These proton transfers are often crucial steps in the reaction mechanism, influencing reaction rates and selectivity.

In many synthetic routes, protic solvents or catalysts can facilitate proton transfer through a "proton relay" or "proton shuttle" mechanism. researchgate.net For example, in the aminolysis of an epoxide, solvent molecules (e.g., an alcohol) can form a hydrogen-bonded network between the amine nucleophile and the epoxide oxygen. researchgate.net This network allows for a concerted or rapid sequential transfer of protons, which lowers the activation energy of the ring-opening step. Similarly, in organocatalyzed reactions, the acidic or basic sites on the catalyst can mediate proton transfer. Computational studies show that the protonated amine of a cinchona catalyst can transfer a proton to an enolate intermediate via a low-barrier transition state, which is a key step in the catalytic cycle. nih.gov Understanding these proton exchange pathways is vital for optimizing reaction conditions, as the choice of solvent or catalyst can significantly impact the efficiency of these transfers.

Role As a Chiral Building Block and Auxiliary in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of β-Adrenergic Blockers and Related Compounds

(2S)-(-)-1-Amino-3-phenoxy-2-propanol and its structural analogs are fundamental chiral precursors for the synthesis of a significant class of pharmaceuticals known as β-adrenergic blockers, or beta-blockers. The therapeutic activity of these drugs, which are used to manage cardiac conditions such as hypertension, angina, and arrhythmia, resides almost exclusively in the (S)-enantiomer. ut.ac.ir For instance, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-enantiomer. ut.ac.ir

The synthesis of these enantiomerically pure drugs often relies on strategies that introduce the (S)-stereocenter at the 2-propanol position in a controlled manner. One common industrial approach involves the reaction of a substituted phenol (B47542) with a chiral C3 synthon, such as (R)-epichlorohydrin. google.com The subsequent ring-opening of the resulting (S)-glycidyl ether with an appropriate amine, like isopropylamine (B41738) for propranolol (B1214883), yields the final (S)-β-blocker. ut.ac.irresearchgate.net This highlights the importance of the 3-carbon chain with the correct stereochemistry, a feature embodied by this compound.

Below is a table of prominent β-blockers whose synthesis relies on the chiral 1-amino-3-aryloxy-2-propanol scaffold.

| Drug Name | Aryloxy Group | Amine Substituent | Key Chiral Precursor Strategy |

| (S)-Propranolol | 1-Naphthyloxy | Isopropyl | Reaction of 1-naphthol (B170400) with (R)-epichlorohydrin, followed by amination. ut.ac.irsemanticscholar.org |

| (S)-Atenolol | 4-(Acetamidomethyl)phenoxy | Isopropyl | Kinetic resolution of a racemic chlorohydrin intermediate or synthesis from a chiral precursor. nih.govresearchgate.net |

| (S)-Practolol | 4-Acetamidophenoxy | Isopropyl | Synthesis from an asymmetric epoxide precursor, 3-(p-acetamidophenoxy)-1,2-epoxypropane. mdpi.comnih.gov |

| (S)-Pindolol | 4-Indolyloxy | Isopropyl | Biocatalytic kinetic resolution of the corresponding chlorohydrin building block. mdpi.com |

Chiral Auxiliary Applications in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The 1,2-amino alcohol functionality in this compound allows it to be readily converted into various heterocyclic derivatives, such as oxazolidinones, which are effective chiral auxiliaries. nih.gov

Chiral auxiliaries derived from amino alcohols are widely used to direct the stereoselective alkylation of enolates. For example, pseudoephedrine, a simple 1,2-amino alcohol, can be converted into a chiral amide. wikipedia.org Deprotonation of this amide forms a rigid, chelated enolate where one face is effectively blocked by the auxiliary's structure. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, leading to the formation of one diastereomer in high selectivity. harvard.edu

Similarly, this compound can be transformed into a chiral oxazolidinone auxiliary. This auxiliary is then acylated, and the resulting imide can be deprotonated to form a chiral enolate. The stereocenter on the auxiliary directs the approach of an alkylating agent, controlling the formation of a new stereocenter at the α-position of the carbonyl group with high diastereoselectivity. Subsequent hydrolysis or aminolysis removes the auxiliary to yield an enantiomerically enriched carboxylic acid, ester, or amide. harvard.edu

The addition of organometallic reagents (like Grignard or organolithium reagents) to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Without chiral control, this typically produces a racemic mixture of secondary or tertiary alcohols. Chiral auxiliaries derived from this compound can enforce stereoselectivity in these additions.

One strategy involves attaching the auxiliary to the carbonyl-containing substrate. The auxiliary's chiral framework then dictates the trajectory of the incoming nucleophile, favoring addition to one of the two prochiral faces of the carbonyl group. An alternative approach uses the amino alcohol to form a chiral ligand that modifies the organometallic reagent itself or coordinates to a metal catalyst, creating a chiral environment that influences the reaction's stereochemical outcome. For instance, chiral amino alcohols can catalyze the diastereoselective addition of organozinc reagents to chiral aldehydes, a method used in the synthesis of complex molecules like sphingosine. rsc.org

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of enantiomerically pure secondary alcohols from prochiral ketones. This process typically involves a metal catalyst (commonly Ruthenium or Rhodium), a chiral ligand, and a hydrogen donor, such as 2-propanol.

This compound serves as an excellent precursor for chiral ligands used in ATH. It can be readily converted into derivatives like chiral oxazolines. These oxazolines, when complexed with a metal center, create a chiral catalytic environment. The catalyst facilitates the transfer of a hydride from the hydrogen donor (2-propanol) to the ketone. The steric and electronic properties of the chiral ligand ensure that the hydride is delivered to one specific face of the ketone, resulting in the formation of the corresponding alcohol with high enantiomeric excess (ee).

The table below summarizes representative results for the asymmetric transfer hydrogenation of ketones using catalysts derived from chiral amino alcohols.

| Catalyst System | Ketone Substrate | Hydrogen Donor | Product Enantiomeric Excess (ee) | Reference |

| Arsinooxazoline-Ruthenium(II) Complex | Acetophenone | 2-Propanol | Up to 94% | |

| Amino acid derived Rhodium Complexes | Various Aryl Ketones | 2-Propanol | Up to 97% | |

| Imino-N-heterocyclic Carbene Co(III) Complexes | Acetophenone | 2-Propanol | High Conversion (up to 99%) |

Construction of Complex Heterocyclic Systems

The bifunctional nature of 1,2-amino alcohols makes them ideal starting materials for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The reaction of the amino and hydroxyl groups with bifunctional electrophiles provides a direct route to five- and six-membered rings, often with retention of the original stereochemistry.

This compound is a prime substrate for synthesizing chiral oxazolidine (B1195125) and oxazoline (B21484) rings, which are important structural motifs in natural products, pharmaceuticals, and are themselves used as chiral ligands in catalysis.

Oxazolidines are typically formed by the condensation of a 1,2-amino alcohol with an aldehyde or ketone. This reaction forms a five-membered ring containing both oxygen and nitrogen, with the stereocenters from the amino alcohol preserved.

Oxazolines are unsaturated analogs of oxazolidines and are commonly synthesized by the cyclization of a β-hydroxy amide, which can be formed by acylating the amino group of this compound. Various methods exist for the subsequent ring closure, including the use of dehydrating agents. Alternatively, direct reaction with nitriles or carboxylic acids under specific catalytic conditions can also yield oxazolines. These heterocycles are particularly important as ligands in a wide range of asymmetric catalytic reactions.

The table below outlines common synthetic routes to these heterocyclic systems starting from a 1,2-amino alcohol precursor.

| Heterocycle | Reagent(s) | General Conditions |

| Oxazolidine | Aldehyde or Ketone | Condensation, often with removal of water. |

| Oxazolidin-2-one | Phosgene, Diethyl Carbonate, or Urea | Cyclization via reaction with both amine and alcohol groups. |

| Oxazoline | Carboxylic Acid, Acyl Chloride, or Nitrile | Formation of an N-(β-hydroxy) amide followed by cyclodehydration, or direct catalytic cyclization. |

Functionalization of Phosphazene Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic primary amine (-NH2) and a hydroxyl (-OH) group, makes it an effective agent for the functionalization of phosphazene scaffolds, particularly hexachlorocyclotriphosphazene (N3P3Cl6). The reaction proceeds via nucleophilic substitution at the electrophilic phosphorus centers of the phosphazene ring, displacing chlorine atoms.

This functionalization can lead to various structures depending on the reaction conditions. The amino and hydroxyl groups can react with different phosphorus atoms on the same or different phosphazene rings. When both functional groups from a single molecule of this compound react with the same phosphorus atom, a stable, five-membered spirocyclic ring is formed. This process introduces a chiral, phenoxy-containing moiety onto the inorganic phosphazene backbone. Research on similar systems using 3-amino-1-propanol has demonstrated the formation of spiro and ansa (bridged) structures on cyclotriphosphazene (B1200923) rings. researchgate.netinonu.edu.tr The incorporation of the (2S) stereocenter from the amino alcohol imparts chirality to the otherwise achiral phosphazene core, creating new materials with potential applications in chiral recognition and catalysis.

| Reactant 1 | Reactant 2 | Potential Product Type | Key Feature |

|---|---|---|---|

| This compound | Hexachlorocyclotriphosphazene (N3P3Cl6) | Spirocyclic Phosphazene | Introduction of a chiral substituent onto the inorganic ring. |

Preparation of Chiral Azirines

Chiral aziridines, the saturated analogues of azirines, are valuable synthetic intermediates due to their high ring strain, which facilitates stereospecific ring-opening reactions for the construction of more complex nitrogen-containing molecules. nih.gov Vicinal amino alcohols like this compound are well-established precursors for the synthesis of enantiopure aziridines. researchgate.net

A common and effective method for this transformation is the Wenker synthesis or a modified version thereof. researchgate.netorganic-chemistry.org This two-step process involves:

Activation of the Hydroxyl Group: The hydroxyl group at the C2 position is converted into a good leaving group. This is often achieved by reaction with chlorosulfonic acid to form an intermediate sulfate (B86663) ester.

Intramolecular Cyclization: The molecule is then treated with a base (e.g., sodium hydroxide), which deprotonates the amino group. The resulting nucleophilic nitrogen atom attacks the adjacent carbon atom (C2), displacing the sulfate leaving group in an intramolecular SN2 reaction to form the three-membered aziridine (B145994) ring.

An alternative approach is the internal Mitsunobu reaction, which can also yield chiral aziridines from β-amino alcohols. nih.gov The synthesis provides a direct route to a chiral aziridine bearing a phenoxymethyl (B101242) substituent, a versatile building block for creating α,α-disubstituted α-amino acids. nih.gov

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Activation of the hydroxyl group. | Chlorosulfonic acid (ClSO3H) | Amino sulfate ester |

| 2 | Base-mediated intramolecular cyclization. | Sodium hydroxide (B78521) (NaOH) | (S)-2-(Phenoxymethyl)aziridine |

Development of Novel Chiral Ligands and Organocatalysts

The defined stereochemistry and the proximate amino and hydroxyl groups make this compound a privileged scaffold for the development of novel chiral ligands and organocatalysts. westlake.edu.cn These tools are fundamental to asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry.

As a precursor to chiral ligands , the compound's vicinal -NH2 and -OH groups can function as a bidentate N,O-donor set. This arrangement is ideal for chelating to a metal center (e.g., zinc, copper, rhodium), thereby creating a well-defined, chiral environment. nih.govrsc.org This chiral metallic complex can then catalyze a variety of asymmetric reactions, such as aldol (B89426) additions, Michael additions, and oxidative couplings, by binding the substrates in a specific orientation that favors the formation of one enantiomer over the other. nih.govrsc.orgopenrepository.com The phenoxy group can also be varied to fine-tune the steric and electronic properties of the resulting catalyst.

In the field of organocatalysis , this compound can be derivatized to create bifunctional catalysts. For instance, the amine functionality can engage in iminium or enamine catalysis, while the hydroxyl group can act as a hydrogen-bond donor. This dual activation mode allows the catalyst to control the stereochemical outcome of reactions by organizing the transition state through non-covalent interactions. Amino acid and amino alcohol-derived amides have been successfully employed as organocatalysts in various C-C bond-forming reactions. openrepository.commdpi.com

| Catalyst Type | Mode of Action | Potential Asymmetric Reaction | Role of this compound |

|---|---|---|---|

| N,O-Bidentate Metal Complex | Lewis Acid Catalysis | Enantioselective Aldol Reaction | Provides the chiral ligand scaffold. nih.gov |

| Bifunctional Amide/Thiourea | Hydrogen Bonding / Brønsted Base Catalysis | Enantioselective Michael Addition | Serves as the chiral backbone for the catalyst. openrepository.com |

| Amino Alcohol Derivative | Chiral Auxiliary / Proton Source | Enantioselective Alkylation | Functions as the core chiral element. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT is widely used to calculate molecular properties such as energies, electron densities, and orbital distributions, which are fundamental to understanding molecular stability and reactivity.

DFT calculations are instrumental in predicting the stereochemical outcomes of chemical reactions. By modeling the potential energy surfaces of reaction pathways, chemists can identify the most energetically favorable routes, thus predicting which enantiomer is more likely to form.

In the context of beta-blocker synthesis, DFT has been employed to understand the mechanisms that confer high selectivity. For instance, in a novel synthesis of propranolol (B1214883) using an amine-functionalized graphene oxide (NGO) membrane reactor, DFT calculations were crucial. news-medical.net The study revealed that as the interlayer spacing of the NGO membrane was reduced, the energy barrier for the crucial propranolol formation step decreased, thereby enhancing the reaction's conversion and selectivity. news-medical.net This predictive power allows for the rational design of catalytic systems that favor the formation of the desired (S)-enantiomer, which is the biologically active form of many beta-blockers.

The distribution of electrons within a molecule dictates its reactivity. DFT can be used to compute various electronic properties that provide a quantitative measure of this reactivity. Key properties include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Studies on analogous compounds, such as 2-amino-2-phenoxypropane-1,3-diol, have utilized DFT to analyze these properties. researchgate.net Such analyses on (2S)-(-)-1-Amino-3-phenoxy-2-propanol would reveal the nucleophilic character of the amino group and the electrophilic sites, providing a theoretical basis for its role in reactions like the ring-opening of epoxides.

Table 1: Illustrative Electronic Properties Calculated by DFT

Disclaimer: The following data is illustrative of typical values obtained from DFT calculations for similar amino alcohol compounds and is not based on a specific study of this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |

A primary application of DFT is the elucidation of reaction mechanisms. By locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction pathway can be mapped. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate.

For the synthesis of beta-blockers, DFT calculations can model the nucleophilic attack of the amine on an epoxide ring. Theoretical investigations into the synthesis of propranolol have shown that such calculations can clarify the role of a catalyst by showing how it lowers the activation energy of the rate-determining step. news-medical.net This detailed mechanistic insight is invaluable for optimizing reaction conditions and improving yields. news-medical.net

Molecular Modeling and Conformational Analysis for Chiral Recognition

Chiral recognition is the ability of a chiral molecule (a selector) to interact differently with the two enantiomers of another chiral molecule (the analyte). This phenomenon is the basis of enantioselective chromatography and is fundamental to many biological processes. Molecular modeling, including methods like molecular dynamics and docking, is used to study these interactions.

Molecular docking studies have been performed to explain the stereoselective metabolism of propranolol by human enzymes. nih.gov These studies revealed that the different enantiomers, (S)-propranolol and (R)-propranolol, adopt distinct binding poses within the enzyme's active site. nih.gov For example, the hydroxyl group of (R)-propranolol was found to interact with a specific amino acid residue (Arg88 in UGT1A7), forcing it into a position less favorable for the subsequent reaction compared to the (S)-enantiomer. nih.gov Such studies highlight how subtle differences in 3D structure lead to significant differences in interaction energy and biological activity.

The specific forces that govern chiral recognition—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—can be predicted and analyzed using computational methods. Molecular dynamics simulations, for example, can model the dynamic behavior of a chiral selector and analyte over time, providing a detailed picture of the binding process.

Studies investigating the chiral recognition of propranolol enantiomers with selectors like β-cyclodextrin have used molecular dynamics to probe the interactions. researchgate.net These simulations can identify the specific hydrogen bonds and other non-covalent interactions responsible for the differential binding of the (R) and (S) enantiomers, explaining the mechanism of chiral separation at a molecular level. researchgate.net Similar computational approaches applied to this compound would be essential in developing effective methods for its chiral purification or its use as a chiral resolving agent.

Theoretical Insights into Catalyst Design and Ligand Performance

Computational chemistry is a powerful tool in the rational design of new catalysts and ligands. By providing a theoretical understanding of how a catalyst functions, researchers can predict how modifications to its structure will affect its performance.

Theoretical insights have been applied to the broader class of beta-blocker synthesis. DFT calculations were used to explain the superior performance of an amine-functionalized graphene oxide (NGO) membrane reactor compared to a standard graphene oxide (GO) membrane for propranolol synthesis. news-medical.netbioengineer.orgeuropeanpharmaceuticalreview.com The turnover frequency (TOF) of the NGO membrane reactor was significantly higher (17.48 h⁻¹) than that of an NGO powder catalyst (2.27 h⁻¹), a phenomenon that can be explored and understood through computational modeling of the reaction environment. bioengineer.orgeuropeanpharmaceuticalreview.com These computational results guide the development of more efficient, selective, and sustainable catalytic systems for producing enantiopure pharmaceuticals.

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry Methodologies for Stereoselective Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. Future research will likely focus on developing more sustainable synthetic routes to (2S)-(-)-1-Amino-3-phenoxy-2-propanol. One promising avenue is the use of one-pot reactions that combine multiple synthetic steps without isolating intermediates, thereby saving solvents and energy. For instance, a one-pot synthesis of β-amino alcohol derivatives has been developed using aromatic phenols, epichlorohydrin, and amines with a phase transfer catalyst and a lipase biocatalyst, showcasing an environmentally friendly approach. researchgate.net

Another key area is the replacement of conventional organic solvents with greener alternatives. The mild aminolysis of various epoxides has been successfully carried out in water, yielding β-amino alcohols with high selectivity and in excellent yields without the need for any catalyst. organic-chemistry.org Furthermore, microwave-assisted organic synthesis represents a significant advancement, often leading to dramatically reduced reaction times, increased yields, and fewer side products, aligning well with the goals of green chemistry.

Future protocols will likely focus on improving process mass intensity (PMI) and employing catalysts that are reusable and derived from renewable sources. The development of continuous flow processes, which can offer better control, improved safety, and easier scalability, is another critical direction for the sustainable production of this chiral amino alcohol.

Exploration of New Catalytic Systems and Biocatalysts

The stereoselective synthesis of this compound heavily relies on the catalyst employed. Future research will undoubtedly delve into discovering and engineering more efficient and selective catalytic systems.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Lipases, in particular, have been effectively used to catalyze the ring-opening of epoxides with amines. researchgate.net Advances in protein engineering and screening will likely yield novel biocatalysts with enhanced activity, stability, and substrate scope. semanticscholar.org Dual-enzyme cascade systems are also emerging as a powerful tool for the synthesis of complex chiral molecules like bichiral amino alcohols, offering high chemo- and stereoselectivity in a single pot. nih.gov The use of imine reductases (IREDs) and reductive aminases (RedAms) represents a relatively new but rapidly advancing field for the asymmetric synthesis of chiral amines and amino alcohols from ketones. nih.gov

Chemo-catalysis: Alongside biocatalysts, the development of novel metal-based and organocatalysts remains a vibrant area of research. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn Other metals, such as calcium and zinc, have also been shown to effectively catalyze the aminolysis of epoxides with high regio- and stereoselectivity. organic-chemistry.org A significant challenge is the development of catalysts that are not only efficient but also based on abundant, non-toxic metals.

The table below summarizes various catalytic systems applicable to the synthesis of β-amino alcohols.

| Catalyst Type | Specific Example | Reaction Type | Key Advantages |

| Biocatalyst | Lipase from Aspergillus oryzae | Epoxide ring-opening | Environmentally friendly, high selectivity |

| Biocatalyst | Imine Reductases (IREDs) | Asymmetric reduction of imines | High enantioselectivity for chiral amines |

| Biocatalyst | Dual-Enzyme Cascade | Difunctionalization of diketones | One-pot synthesis of complex bichiral molecules |

| Chemo-catalyst | Chromium complexes | Asymmetric cross aza-pinacol couplings | Modular synthesis from aldehydes and imines |

| Chemo-catalyst | Calcium trifluoromethanesulfonate | Aminolysis of epoxides | Mild conditions, high regio- and stereoselectivity |

| Chemo-catalyst | Chiral Sulfinamide | Asymmetric ring-opening of meso epoxides | Excellent enantioselectivity at room temperature |

Design of Novel Chiral Scaffolds and Derivatives for Broader Synthetic Utility

The β-amino alcohol motif present in this compound is a privileged chiral scaffold. This means it is a structural framework that frequently appears in biologically active compounds and successful chiral ligands. westlake.edu.cn Future research will focus on utilizing this compound as a versatile building block to construct novel and more complex chiral molecules with enhanced or entirely new functionalities.

By modifying the primary amine, the secondary alcohol, or the phenoxy group, a diverse library of derivatives can be synthesized. These new molecules could serve as:

Chiral Ligands: For use in asymmetric catalysis to control the stereochemical outcome of reactions. westlake.edu.cn

Organocatalysts: Where the molecule itself acts as the catalyst, promoting reactions with high enantioselectivity. mdpi.com

Pharmaceutical Intermediates: As starting points for the synthesis of new drug candidates, leveraging the inherent chirality of the parent molecule.

For example, enantioselective Mannich reactions have been used to create novel β-amino acid derivatives, which are key components in peptides and natural products. mdpi.com The development of new synthetic strategies, such as the de novo design of chiral amino alcohol catalysts, will further expand the utility of this structural class. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal synthetic routes. nih.gov For the stereoselective synthesis of this compound, these computational tools offer significant potential.

ML models can be trained on large datasets of chemical reactions to predict the enantioselectivity of a given catalyst-substrate combination with high accuracy. bohrium.comarxiv.org This predictive power can drastically reduce the amount of trial-and-error experimentation required to find the best reaction conditions, saving time and resources. nih.gov AI can screen vast virtual libraries of potential catalysts and ligands to identify promising candidates for synthesizing the target molecule, a task that would be infeasible through manual experimentation. acs.org

Furthermore, AI can assist in retrosynthesis, proposing novel and efficient synthetic pathways. While challenges remain, particularly in the need for large, high-quality datasets and the development of 3D molecular representations for predicting stereoselectivity, the integration of AI and ML is set to become an indispensable tool in asymmetric synthesis. nih.govacs.org

The table below highlights some AI and ML approaches and their applications in stereoselective chemistry.

| AI/ML Technique | Application | Potential Impact |

| Random Forest (RF) | Predicting enantioselectivity | Accelerates catalyst screening and optimization |

| Support Vector Regression (SVR) | Quantitative prediction of stereoselectivity | Provides precise in-silico estimation of reaction outcomes |

| Graph Convolutional Neural Networks | Predicting atom and bond changes | Enables forward reaction prediction and side-product analysis |

| Bayesian Optimization | Recommending reaction conditions | Objectively infers optimal conditions (temperature, solvent, etc.) |

Expanding Applications in Materials Science and Advanced Functional Molecules

Beyond its role in traditional organic synthesis, the inherent chirality of this compound makes it an attractive building block for advanced functional materials. Chirality at the molecular level can be translated into macroscopic properties in polymers and supramolecular assemblies. mdpi.com

Future research could explore the incorporation of this molecule as a chiral monomer into polymers. Such chiral polymers can exhibit unique optical properties, including circularly polarized luminescence (CPL), which has applications in 3D displays, optical data storage, and bio-imaging. mdpi.comnih.gov The phenoxy group also provides a site for further functionalization, allowing for the tuning of the material's electronic and physical properties.

Another exciting frontier is the field of chiral electronics and spintronics . The Chiral Induced Spin Selectivity (CISS) effect has shown that chiral molecules can act as spin filters, a property that could be exploited in next-generation electronic devices. nih.gov Supramolecular polymers and self-assembled monolayers incorporating this compound could be designed to investigate and harness this phenomenon. The ability to create ordered, chiral nanostructures from such molecules opens up possibilities for developing new materials with tailored chiroptical, recognition, and electronic functions. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2S)-(-)-1-Amino-3-phenoxy-2-propanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the phenoxy group via nucleophilic substitution or coupling reactions. For example, analogous phenoxy derivatives (e.g., 1-phenoxy-3-propylthio-2-propanol) are synthesized using thiol or alcohol nucleophiles under basic conditions . For the target compound, a two-step approach may be employed:

Epoxide formation : Reacting (2S)-(-)-1-Amino-2-propanol with epichlorohydrin to form an epoxide intermediate.

Phenoxy introduction : Ring-opening the epoxide with phenol under alkaline conditions (e.g., NaOH/ethanol).

Key optimizations include temperature control (60–80°C for epoxide stability), solvent selection (polar aprotic solvents for nucleophilicity), and catalyst use (e.g., phase-transfer catalysts for improved yield). Purification via recrystallization or chromatography is critical to isolate the enantiomerically pure product .

Q. How can the stereochemical integrity of this compound be validated experimentally?

- Methodological Answer :

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiopure standards (e.g., D(+)-2-Amino-3-phenyl-1-propanol has [α]D = +22° in water ).

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Retention times should match certified reference materials.

- NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration via distinct splitting patterns in H-NMR .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar) to minimize oxidation.

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC. If degradation exceeds 5%, consider lyophilization or salt formation (e.g., hydrochloride salts enhance stability, as seen in related amino acid derivatives ).

- Handling : Use gloveboxes for hygroscopic samples and avoid prolonged exposure to ambient oxygen .

Advanced Research Questions

Q. How can conflicting reports on the optical purity of this compound be resolved across studies?

- Methodological Answer :

- Multi-Technique Validation : Combine chiral HPLC, NMR (using chiral solvating agents), and mass spectrometry to cross-validate results. For example, discrepancies in optical rotation ([α]D) may arise from solvent polarity; re-measure in standardized solvents (e.g., methanol or water) .

- Reference Standards : Synthesize or procure certified enantiopure standards (e.g., (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, CAS 28143-91-1) for calibration .

Q. What experimental design considerations are critical for studying the degradation kinetics of this compound under environmental stressors?

- Methodological Answer :

- Controlled Stressors : Expose the compound to UV light (254 nm), varying pH (2–12), and elevated temperatures (40–80°C). Monitor degradation products via LC-MS.

- Sampling Intervals : Collect data at 0, 24, 48, and 72 hours to model first-order kinetics. Include a negative control (e.g., samples stored at -20°C) to isolate temperature effects .

- Matrix Stabilization : Use continuous cooling (4°C) during experiments to slow organic degradation, as demonstrated in wastewater stability studies .

Q. How can computational models predict the physicochemical properties of this compound, and what validation steps are required?

- Methodological Answer :

- Quantum Chemistry (QC) : Use density functional theory (DFT) to calculate dipole moments, solubility parameters, and pKa. Compare with experimental data from potentiometric titrations.

- QSAR/QSPR Models : Train models on analogous compounds (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid) to predict logP, boiling points, and toxicity. Validate against experimental HPLC retention times and thermogravimetric analysis (TGA) .

- Neural Networks : Employ tools like CC-DPS to integrate QC and statistical thermodynamics for property prediction, ensuring <5% deviation from empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.